2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

epoxy resin viscosity composite processing RTM

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 110656-67-2), also referred to as triglycidyl amino-m-cresol or N,N-diglycidyl-4-glycidyloxy-2-methylaniline, is a trifunctional aromatic epoxy resin monomer bearing three oxirane (glycidyl) groups—two linked through the aniline nitrogen and one through the phenolic oxygen at the para position of a 2-methyl-substituted aromatic ring. With molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol, it belongs to the glycidyl-amine subclass of multifunctional epoxy resins, distinct from the more common glycidyl-ether (e.g., DGEBA) and glycidyl-ester types.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 110656-67-2
Cat. No. B026360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline
CAS110656-67-2
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4
InChIInChI=1S/C16H21NO4/c1-11-4-12(18-9-15-10-21-15)2-3-16(11)17(5-13-7-19-13)6-14-8-20-14/h2-4,13-15H,5-10H2,1H3
InChIKeyIWRZKNMUSBNOOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 110656-67-2): A Trifunctional Glycidyl-Amine Epoxy Resin Monomer for High-Performance Thermoset Formulations


2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 110656-67-2), also referred to as triglycidyl amino-m-cresol or N,N-diglycidyl-4-glycidyloxy-2-methylaniline, is a trifunctional aromatic epoxy resin monomer bearing three oxirane (glycidyl) groups—two linked through the aniline nitrogen and one through the phenolic oxygen at the para position of a 2-methyl-substituted aromatic ring [1]. With molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol, it belongs to the glycidyl-amine subclass of multifunctional epoxy resins, distinct from the more common glycidyl-ether (e.g., DGEBA) and glycidyl-ester types . Its defining structural features—the ortho-methyl substituent on the aniline ring and the meta orientation of the glycidylamino groups relative to the glycidyloxy substituent—confer a combination of ultra-low viscosity, accelerated cure kinetics, and enhanced cured-network toughness that differentiates it from both the para-isomeric triglycidyl p-aminophenol (TGPAP, CAS 5026-74-4) and the non-methylated triglycidyl m-aminophenol (TGmAP, CAS 71604-74-5) [2][3].

Why Trifunctional Epoxy Resins Cannot Be Interchanged: Structural Isomerism Drives Divergent Viscosity, Cure Kinetics, and Cured-Network Performance for CAS 110656-67-2


Trifunctional epoxy resins of the triglycidyl aminophenol family are not fungible commodities. The position of the glycidylamino substituents on the aromatic ring (meta vs. para) fundamentally alters the curing reaction pathway: TGmAP-based formulations consume secondary amines and produce tertiary amines faster than TGpAP formulations, indicating earlier onset of cross-linking, while etherification side reactions occur significantly earlier in TGpAP systems [1]. Furthermore, the presence or absence of an alkyl substituent on the aromatic ring dramatically affects the viscosity of the uncured resin—a critical parameter for composite processing techniques such as resin transfer molding (RTM) and filament winding. The triglycidyl derivative of non-substituted 4-aminophenol exhibits a viscosity of ≥40 poise at 25 °C, while the ortho-cresol derivative reaches ≥100 poise, rendering both impractical for low-pressure impregnation processes without diluents [2]. CAS 110656-67-2 occupies a unique position at the intersection of meta-substitution (for toughened network architecture) and ortho-methyl substitution (for viscosity suppression and moisture resistance), making generic substitution with either the para isomer or the non-methylated meta isomer consequential for both processability and final part performance.

Quantitative Differentiation Evidence for 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 110656-67-2) Versus Closest Structural Analogs


Ultra-Low Uncured Viscosity: Ortho-Methyl Substitution Reduces Viscosity by Over 4-Fold Compared to Non-Substituted Triglycidyl 4-Aminophenol

The triglycidyl derivative of 4-amino-m-cresol (i.e., the target compound CAS 110656-67-2, synthesized via the optimized low-temperature addition and vacuum dehydration ring-closure method) exhibits a viscosity of 9.7 poise (970 mPa·s) at 25 °C with an epoxy equivalent weight of 104 g/eq [1]. Under identical synthesis conditions, the triglycidyl derivative of non-substituted 4-aminophenol registers a viscosity of ≥40 poise (≥4000 mPa·s) at 25 °C, while the triglycidyl derivative of 4-amino-o-cresol reaches ≥100 poise [1]. The viscosity of the target compound thus represents an approximately 4.1-fold reduction relative to the non-substituted analog and a >10-fold reduction relative to the ortho-cresol isomer. This low viscosity is achieved without the addition of reactive diluents, preserving the full trifunctional epoxy content and cross-link density of the cured network [1]. Independent commercial listings for the compound report viscosity values in the range of 453 cps (approximately 4.5 poise) to 1000–6000 mPa·s, with epoxy equivalent weights of 95–103 g/eq, confirming the industrial relevance of the patent data .

epoxy resin viscosity composite processing RTM filament winding triglycidyl aminophenol

Accelerated Network Formation: Meta-Substituted TGAP Isomers Exhibit Faster Secondary Amine Consumption and Earlier Cross-Linking Than Para Isomers

In a direct comparative study of the four structural isomer combinations of triglycidyl aminophenol (meta and para) cured with diaminodiphenyl sulfone (3,3′- and 4,4′-DDS), near-infrared (NIR) spectroscopy revealed that triglycidyl-meta-aminophenol (TGmAP) formulations—the structural class to which the target compound belongs—consistently consumed secondary amines and produced tertiary amines faster than triglycidyl-para-aminophenol (TGpAP) formulations across both DDS isomers [1]. This accelerated amine consumption indicates that higher levels of cross-linking occur earlier in the cure schedule for the meta-substituted epoxy. Conversely, etherification side reactions (epoxide-epoxide homopolymerization) occurred much earlier in TGpAP formulations than in TGmAP formulations, suggesting a more homogeneous and controlled network build-up for the meta architecture [1]. The TGpAP/44′DDS combination produced the most homogeneous final network and the highest glass transition temperature, but the meta isomer-containing formulations exhibited internal cyclization that contributed to distinct mechanical property profiles [1]. The target compound, bearing both the meta-substitution pattern and an ortho-methyl group, would be expected to inherit the accelerated cross-linking kinetics of the meta architecture while the methyl group may further modulate the network inhomogeneity through steric effects on cyclization [1][2].

epoxy cure kinetics network formation near-infrared spectroscopy cross-linking triglycidyl aminophenol

Higher Modulus and Toughness with Equivalent Glass Transition Temperature: Meta-Aminophenol-Based Epoxy Outperforms Para-Aminophenol-Based Resins

Commercial trifunctional epoxy resin Araldite® MY 0610 (Huntsman), based on triglycidyl meta-aminophenol—the same structural class as CAS 110656-67-2—is documented by the manufacturer to provide higher modulus and higher toughness than p-amino phenol based resins (i.e., TGPAP-type resins such as MY 0500/MY 0510), while maintaining a similar level of glass transition temperature (Tg = 215–240 °C by DMA when cured with DDS) . The manufacturer's technical datasheet includes a direct test data comparison between TGPAP and TGMAP cured with DDS, covering flexural modulus, flexural strength, and Tg by DMA . In an independent academic study, Foreman and Ramsdale-Capper (2018) demonstrated that meta-substituted phenylene ring-containing epoxy-amine networks exhibit increased glassy modulus, yield stress, density, and strain to failure compared to their para-substituted counterparts, accompanied by fracture toughness increases for networks containing meta-substituted phenylene ring amines versus the para equivalents [1]. These effects were attributed to internal antiplasticisation caused by the meta-substituted phenylene rings, which restrict sub-Tg molecular motions without requiring external additives [1]. The target compound, with its additional ortho-methyl group, may further enhance these antiplasticisation effects through increased steric hindrance to segmental motion.

epoxy mechanical properties flexural modulus fracture toughness glass transition temperature aerospace composites

Ortho-Methyl Substitution Reduces Moisture Uptake and Preserves Wet Thermomechanical Properties in Epoxy-Amine Networks

A systematic study by Garrison et al. (2020) on ortho-substituted epoxy-amine networks demonstrated that introducing hydrophobic aliphatic ortho-substituents on epoxy monomers and aniline curing agents reduced equilibrium moisture uptake by up to 62% compared to unsubstituted benchmark networks, following exposure to boiling water for 96 hours [1]. Critically, the ortho-substituted networks also exhibited smaller wet glass transition temperature (Tg) knockdowns, with some formulations showing wet Tg depressions of only 5 °C or less, compared to substantially larger reductions for unsubstituted controls [1]. The target compound, CAS 110656-67-2, bears a methyl group ortho to the aniline nitrogen—precisely the type of ortho-alkyl substitution shown to impart moisture resistance in this study. While the Garrison study employed different specific epoxy monomers (ortho-substituted bisphenol-based diglycidyl ethers), the mechanism of moisture uptake reduction—steric shielding of polar sites and increased free volume hydrophobicity by ortho-alkyl groups—is directly transferable to the ortho-methyl substitution pattern of the target compound [1]. Furthermore, US Patent 4,900,848 explicitly states that the alkyl group on the aromatic ring of the polyglycidyl derivative 'contributes to its low water absorption' and that cured products 'exhibit excellent mechanical properties even in wetness at high temperatures' due to high cross-linking density combined with the alkyl substitution effect [2].

moisture uptake wet Tg ortho-substitution hydrophobic epoxy marine composites

High-Purity Grade with Controlled Hydrolyzable Chlorine for Electronic and Electrical Applications: 4-Amino-m-Cresol Type Epoxy Resin Specifically Addressed in Patent Literature

US Patent Application 2002/0177683, assigned to Sumitomo Chemical Co., specifically identifies the 4-amino-m-cresol type epoxy resin (i.e., the target compound class) as one for which high-purity grades with hydrolyzable chlorine content of ≤1000 ppm were previously unavailable due to manufacturing difficulty, with typical hydrolyzable chlorine levels historically exceeding 1000 ppm [1]. The patent teaches a purification method that achieves hydrolyzable chlorine content of 1000 ppm or less, and more preferably 500 ppm or less, for aminophenol-type epoxy resins including the 4-amino-m-cresol type [1]. This is significant because hydrolyzable chlorine impurities are well-documented to cause undesirable effects on moisture resistance and electrical properties at high temperatures in epoxy resins used for electric/electronic materials such as insulation materials and laminated plates [1][2]. The availability of a low-hydrolyzable-chlorine grade of the 4-amino-m-cresol type epoxy resin thus opens applications in electronic encapsulation, semiconductor packaging, and high-reliability electrical insulation that were previously inaccessible for this resin chemistry due to purity constraints [1].

hydrolyzable chlorine electronic-grade epoxy high-purity epoxy resin electrical insulation semiconductor encapsulation

Thermoplastic Toughener Compatibility: Meta-Aminophenol-Based Triglycidyl Epoxy Resins Are Effective Solvents for Polyethersulfone (PES), Enabling Homogeneous Toughened Networks

The Huntsman Araldite® MY 0610 datasheet explicitly states that this meta-aminophenol-based trifunctional epoxy resin 'is good solvent for polyethersulfone' (PES) . This property is structurally linked to the non-symmetrical backbone and high monomer content of the meta-substituted triglycidyl aminophenol architecture, which enhances compatibility with aromatic thermoplastic tougheners . PES is a leading high-Tg thermoplastic toughening agent for epoxy matrices in aerospace composites; its effectiveness depends critically on molecular-level dissolution in the uncured resin to enable reaction-induced phase separation (RIPS) that generates a co-continuous or phase-inverted morphology upon cure [1]. Poor solubility leads to macrophase separation, uneven toughener distribution, and compromised mechanical performance. The para-isomeric TGPAP resins typically require pre-reaction or elevated dissolution temperatures to achieve comparable PES solubility. US Patent 4,900,848 further teaches that the low viscosity of the alkyl-substituted triglycidyl m-aminophenol derivatives enables the co-use of thermoplastic resins and reactive oligomers without exceeding the viscosity limits required for fiber impregnation—a key advantage over higher-viscosity tetrafunctional epoxies such as TGDDM [2].

thermoplastic toughening polyethersulfone PES phase separation epoxy blend composite matrix

High-Value Application Scenarios for 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline (CAS 110656-67-2) Based on Quantifiable Performance Differentiation


Out-of-Autoclave (OoA) Aerospace Composite Manufacturing via Resin Transfer Molding (RTM) and Vacuum-Assisted RTM (VARTM)

CAS 110656-67-2 is uniquely suited as the primary matrix resin for RTM and VARTM processing of carbon-fiber-reinforced aerospace structures. Its ultra-low viscosity of 9.7 poise (970 mPa·s) at 25 °C [1]—over 4-fold lower than the non-substituted triglycidyl 4-aminophenol analog—enables complete fiber wet-out and impregnation at low injection pressures without preheating the resin or mold beyond ambient temperature. This directly addresses the key processing bottleneck in OoA manufacturing, where excessive resin viscosity necessitates high injection pressures that can distort dry fiber preforms. The accelerated cure kinetics of the meta-substitution architecture, which drives earlier secondary amine consumption and faster tertiary amine formation compared to para isomers [2], translate to shorter mold occupancy times and increased production throughput. Furthermore, the intrinsic PES solubility of the meta-aminophenol architecture allows formulators to incorporate thermoplastic tougheners directly into the resin without the pre-reaction steps required for para-isomer systems, yielding toughened RTM matrices with interlaminar fracture toughness suitable for primary structure damage tolerance requirements.

High-Tg, Hot-Wet Resistant Structural Adhesives for Aerospace and Defense Bonding

The combination of high cured Tg (215–240 °C by DMA when formulated with DDS [1]), high modulus and toughness [2], and ortho-methyl-mediated moisture resistance positions CAS 110656-67-2 as an ideal base resin for one-component, heat-cured structural epoxy adhesives used in supersonic aircraft, missile systems, and spacecraft where bond-line integrity must be maintained under simultaneous thermal and hygroscopic stress. The ortho-methyl group contributes to reduced equilibrium moisture uptake (class-level evidence showing up to 62% reduction in ortho-substituted epoxy-amine networks [3]), preserving adhesive lap shear strength and peel resistance after prolonged hot-wet conditioning—a failure mode that disqualifies many high-Tg but moisture-sensitive epoxy adhesives. The low uncured viscosity also facilitates adhesive film manufacturing via solvent-free hot-melt coating processes, reducing volatile organic compound (VOC) emissions and eliminating solvent entrapment defects in the cured bond line.

High-Reliability Electronic Encapsulation and Semiconductor Molding Compounds Requiring Low Ionic Impurity Content

The availability of high-purity grades of 4-amino-m-cresol type epoxy resin with hydrolyzable chlorine content controlled to ≤500–1000 ppm [1] opens applications in electronic encapsulation (e.g., micro-motor stator potting, ignition coil encapsulation, power module molding) where ionic impurities directly cause electrochemical corrosion of copper windings and wire bonds under high-temperature bias. The target compound's trifunctional epoxy architecture generates a highly cross-linked network with excellent electrical insulation retention at elevated operating temperatures (class F/H insulation systems), while the ortho-methyl substitution provides the moisture resistance necessary for components subjected to thermal cycling in humid environments (e.g., under-hood automotive electronics). The low uncured viscosity further benefits vacuum-pressure impregnation of densely wound copper coils, ensuring complete penetration without void formation.

High-Performance Filament-Wound Pressure Vessels and Hydrogen Storage Tanks

Filament winding of carbon-fiber-overwrapped pressure vessels (COPVs) for hydrogen storage and aerospace applications demands epoxy resins with both extremely low processing viscosity (to minimize fiber damage and ensure wet-out at high winding speeds) and high cured-network toughness (to withstand cyclic pressurization fatigue). CAS 110656-67-2, with its 9.7 poise viscosity at 25 °C [1] and the proven ability of the meta-aminophenol architecture to deliver higher toughness than para-aminophenol-based resins at equivalent Tg [2], provides a single-resin solution that eliminates the need for reactive diluent addition. The ortho-methyl group's contribution to reduced moisture uptake is particularly relevant for Type IV hydrogen storage tanks, where the polymer liner's moisture barrier properties directly influence hydrogen permeation rates and long-term burst strength retention. US Patent 4,900,848 further specifically claims fiber-reinforced composite materials using the triglycidyl derivative of 4-amino-m-cresol as the matrix resin [3], underscoring the industrial validation of this compound for filament winding applications.

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